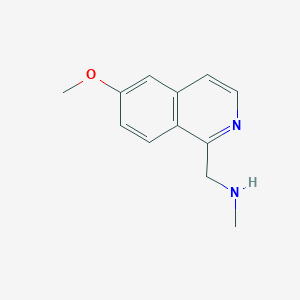
2-Ethynyl-3,5-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3,5-dimethoxypyridine is a chemical compound with the molecular formula C9H9NO2. It belongs to the pyridine family and is known for its unique chemical and biological properties. This compound is characterized by the presence of an ethynyl group at the second position and methoxy groups at the third and fifth positions on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3,5-dimethoxypyridine can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne . The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Sonogashira coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
2-Ethynyl-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-Ethynyl-3,5-dimethoxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Ethynyl-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
類似化合物との比較
Similar Compounds
2-Ethyl-3,5-dimethylpyridine: Similar in structure but with ethyl and methyl groups instead of ethynyl and methoxy groups.
2-Ethynylpyridine: Lacks the methoxy groups present in 2-Ethynyl-3,5-dimethoxypyridine.
3-Ethynyl-2,6-dimethoxypyridine: Similar structure but with different positions of the ethynyl and methoxy groups.
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
2-ethynyl-3,5-dimethoxypyridine |
InChI |
InChI=1S/C9H9NO2/c1-4-8-9(12-3)5-7(11-2)6-10-8/h1,5-6H,2-3H3 |
InChIキー |
UDWOMLCBHRHXFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)C#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


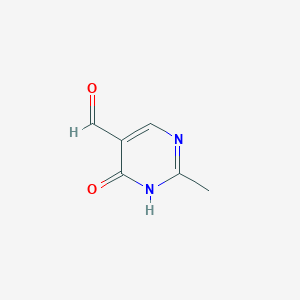


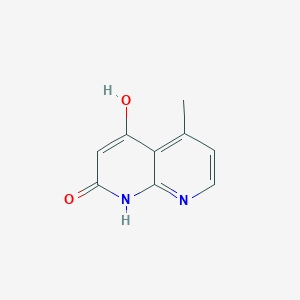
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
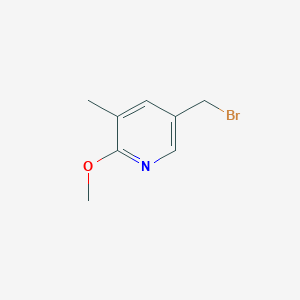
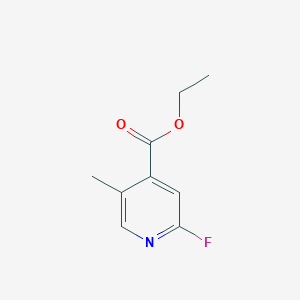
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
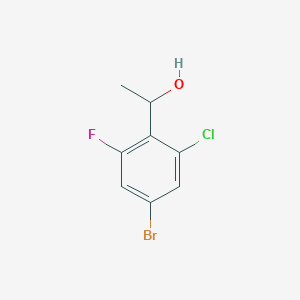
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)


